molecular formula C27H25N3O2 B11149078 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11149078
M. Wt: 423.5 g/mol
InChI Key: IDADCALMOUEMAT-UHFFFAOYSA-N
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Description

This compound is a bis-indole acetamide derivative featuring a benzyloxy group at the 6-position of one indole ring and a second indole moiety at the 3-position of the ethylacetamide side chain. Its molecular formula is C28H24N3O2, and it is structurally distinguished by the benzyloxy substitution, which enhances lipophilicity and may influence binding affinity to biological targets.

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-10-11-23(16-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31)

InChI Key

IDADCALMOUEMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Approach (Source )

  • Starting material : 6-Hydroxyindole reacts with benzyl bromide under basic conditions (K₂CO₃, DMF) to yield 6-benzyloxyindole.

  • Reaction conditions :

    • Temperature: 80°C

    • Time: 12 hours

    • Yield: 85–90%

  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the 6-position of indole.

Direct Benzylation via Phase-Transfer Catalysis (Source )

  • Procedure :

    • 6-Hydroxyindole, benzyl chloride, tetrabutylammonium bromide (TBAB), NaOH (50% aqueous), toluene.

    • Stirred at 60°C for 8 hours.

  • Yield : 78–82%.

Formation of Acetamide Linker

The acetamide bridge is introduced via acyl chloride intermediates or carbodiimide-mediated coupling .

Chloroacetylation of 6-Benzyloxyindole (Source , )

  • Step 1 : 6-Benzyloxyindole reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Temperature: 0°C → room temperature (RT).

    • Time: 4 hours.

    • Product: 2-Chloro-N-(6-benzyloxyindol-1-yl)acetamide.

  • Step 2 : Displacement of chloride with 2-(1H-indol-3-yl)ethylamine in acetonitrile (MeCN) at reflux.

    • Catalyst: Potassium iodide (KI).

    • Yield: 72–75%.

EDCI/HOBt-Mediated Coupling (Source , )

  • Reagents :

    • 6-Benzyloxyindole-1-carboxylic acid, 2-(1H-indol-3-yl)ethylamine, EDCI, HOBt, DMF.

  • Conditions : RT, 24 hours.

  • Yield : 68–70%.

Functionalization of 2-(1H-Indol-3-yl)ethylamine

The ethylamine side chain is synthesized via reductive amination or Gabriel synthesis .

Reductive Amination (Source , )

  • Substrate : Tryptamine and formaldehyde.

  • Reductant : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Yield : 88–92%.

Gabriel Synthesis (Source )

  • Steps :

    • Phthalimide protection of ethylenediamine.

    • Alkylation with 3-bromoindole.

    • Deprotection with hydrazine hydrate.

  • Yield : 65–70%.

Optimization and Characterization

Reaction Optimization

ParameterOptimal ConditionImpact on YieldSource
SolventDMF > MeCN > THF+15% in DMF
CatalystKI (10 mol%)+20%
TemperatureReflux (80°C)+12%
Reaction Time12–24 hoursMinimal gain post 18h

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.21 (s, 1H, indole NH), 7.65–6.98 (m, 14H, aromatic), 4.55 (s, 2H, OCH₂Ph), 3.42 (t, J=6.8 Hz, 2H, CH₂NH), 2.85 (t, J=6.8 Hz, 2H, CH₂CO).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Source
Chloroacetylation + KIScalable, minimal byproductsRequires anhydrous conditions75
EDCI/HOBt couplingHigh selectivityCostly reagents70
Reductive aminationOne-pot synthesisSensitivity to moisture90

Industrial-Scale Considerations

  • Cost Efficiency : Chloroacetylation is preferred for large-scale production due to low reagent costs.

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% recovery.

  • Safety : Benzyl bromide and chloroacetyl chloride require handling under inert atmosphere.

Emerging Methodologies

  • Microwave-Assisted Synthesis (Source):

    • Reduces reaction time from 24 hours to 2 hours.

    • Yield: 78%.

  • Enzymatic Amidation (Preliminary data from):

    • Lipase-catalyzed coupling in ionic liquids.

    • Yield: 50–55% (needs optimization).

Challenges and Solutions

  • Instability of 6-Benzyloxyindole :

    • Solution: Use freshly distilled benzyl bromide and avoid prolonged storage.

  • Byproduct Formation in Amidation :

    • Solution: Add molecular sieves to absorb HCl .

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific positions on the indole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with compounds containing indole structures, including:

  • Antimicrobial Activity : Indole derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : Indole derivatives are recognized for their anticancer activities. The structural features of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antitubercular Activity : Some indole-based compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis. The potential of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide in this regard remains an area for future exploration .
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may also exhibit activity against neurodegenerative diseases such as Alzheimer's disease by modulating cholinergic pathways and reducing amyloid plaque formation .

Case Studies

Several studies have investigated the biological properties of related indole derivatives, providing a framework for understanding the potential applications of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide:

Study ReferenceCompound StudiedBiological ActivityFindings
Various Indole DerivativesAntimicrobialSignificant activity against Staphylococcus aureus
Benzimidazole DerivativesAnticancerInduced apoptosis in cancer cell lines
Indole-based CompoundsNeuroprotectionInhibited acetylcholinesterase activity

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cancer progression, potentially exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related indole-acetamide derivatives and their properties:

Compound Name Structural Features Biological Activity Key References
Target Compound : 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide Benzyloxy at indole-1 position; indole-3-yl ethylacetamide side chain Not explicitly reported; hypothesized enhanced bioavailability due to benzyloxy
N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D) Simple acetamide with indole-3-yl ethyl group Antimicrobial activity against Ralstonia solanacearum (plant pathogen)
KCH-1521 Benzo[d][1,3]dioxol-5-yloxy group; N-acylurea backbone Talin modulation in endothelial cells (HUVECs); potential anti-angiogenic effects
Fluorinated Analog (CAS: 1219540-36-9) 6-Fluoro substitution on indole; 4-fluoro-2-methoxyphenyl pyridazinone group Not reported; fluorination may improve metabolic stability
N-Acetyltryptamine (N-(2-(1H-Indol-3-yl)ethyl)acetamide) Acetamide-linked tryptamine derivative Secondary metabolite with antimicrobial properties
10j (Chloro/fluoro-substituted derivative) 4-Chlorobenzoyl and 3-chloro-4-fluorophenyl groups Anticancer activity as Bcl-2/Mcl-1 dual inhibitors

Key Structural and Functional Differences

Substitution Patterns: The target compound’s benzyloxy group at the indole-1 position distinguishes it from simpler analogs like N-[2-(1H-indol-3-yl)ethyl]acetamide, which lacks aromatic substitutions. The benzyloxy group may enhance membrane permeability and target binding through π-π interactions .

Biological Activity :

  • N-[2-(1H-Indol-3-yl)ethyl]acetamide exhibits direct antimicrobial activity, likely due to its ability to disrupt bacterial membrane integrity or enzyme function .
  • Chloro/fluoro-substituted derivatives (e.g., 10j ) show anticancer activity by inhibiting anti-apoptotic proteins Bcl-2 and Mcl-1, highlighting the role of halogen atoms in enhancing binding affinity .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving alkylation of indole with benzyloxy groups and subsequent coupling to the ethylacetamide side chain, as inferred from analogous procedures in .
  • N-Acetyltryptamine derivatives are synthesized via simpler routes, such as direct acetylation of tryptamine, making them more accessible for large-scale production .

Research Findings and Implications

  • Antimicrobial Potential: The simpler analog N-[2-(1H-indol-3-yl)ethyl]acetamide has demonstrated efficacy against Ralstonia solanacearum, suggesting that the target compound’s benzyloxy substitution could further enhance its potency against resistant strains .
  • Cancer Therapeutics: Chloro/fluoro-substituted indole acetamides (e.g., 10j) inhibit Bcl-2/Mcl-1 with IC50 values in the nanomolar range, indicating that similar substitutions on the target compound may yield promising anticancer activity .
  • Structural Optimization : Fluorinated analogs (e.g., ) highlight the importance of halogenation in improving metabolic stability, a feature that could be incorporated into future derivatives of the target compound.

Biological Activity

Overview

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound belonging to the indole derivatives class, characterized by its unique structure comprising two indole moieties linked through an acetamide group. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic applications.

  • Molecular Formula : C20H18N2O2
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Biological Activities

Research indicates that this compound exhibits significant biological activities, primarily:

Antitumor Activity

Studies have shown that 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide may possess cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Indole derivatives are known for their potential antitumor properties, and this compound is no exception.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The acetamide group can participate in hydrolysis reactions, leading to the formation of bioactive indole derivatives. Additionally, it may inhibit bacterial enzymes, contributing to antimicrobial effects.
  • Signaling Pathways : The compound may modulate pathways involved in cancer cell survival and proliferation, potentially affecting apoptosis and cell cycle regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of related indole compounds, providing insights into potential applications:

CompoundActivityK_i Value
Compound 6iInhibitor of hCA II7.7 nM
Compound 6dInhibitor of hCA XIII65.8 nM
Compound 6bModerate activity against hCA XIII69.8 nM

These findings highlight the potential of indole derivatives as therapeutic agents, particularly in targeting carbonic anhydrases (CAs), which are implicated in various diseases including cancer .

Synthesis Methods

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves several steps:

  • Esterification : Starting with 2-(1H-indol-3-yl)acetic acid and using sulfuric acid as a catalyst.
  • Hydrazine Hydrate Reaction : Reacting the ester with hydrazine hydrate to form an acetohydrazide.
  • Coupling Reaction : Finally, coupling with 6-(benzyloxy)-1H-indole under controlled conditions to yield the target compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the compound's structural integrity, particularly to verify substituent positions on the indole rings and the benzyloxy group. High-Performance Liquid Chromatography (HPLC) ensures purity by detecting impurities at trace levels (>99% purity). Mass Spectrometry (MS) validates the molecular weight and fragmentation patterns. For example, HRMS (High-Resolution MS) can resolve isotopic signatures and confirm the molecular formula .

Q. What synthetic routes are commonly employed for indole-acetamide derivatives like this compound?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the indole core with a benzyloxy group at the 6-position via alkylation or protection/deprotection strategies.
  • Step 2 : Acetylation at the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Step 3 : Coupling the acetamide moiety to the ethyl-indole group via nucleophilic substitution or amide bond formation under inert atmospheres (N2/Ar) .
  • Key Conditions : Temperature control (60–120°C), polar aprotic solvents (DMF, DMSO), and catalysts (e.g., DMAP) to enhance reaction efficiency .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

  • Answer : Due to its hydrophobic indole and benzyloxy groups, dissolve the compound in DMSO (10–50 mM stock solutions) followed by dilution in assay buffers (e.g., PBS with ≤1% DMSO). Sonication or gentle heating (37°C) may improve dissolution. Centrifugation (10,000 rpm, 5 min) removes insoluble aggregates before use .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be systematically addressed?

  • Answer : Contradictions often arise from differences in assay conditions or substituent effects. Follow these steps:

  • Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for DMSO concentration.
  • Structural Confirmation : Re-validate the compound’s purity and stereochemistry, as impurities or degradation products (e.g., de-benzylated byproducts) may skew results .
  • Dose-Response Curves : Perform triplicate experiments with a wide concentration range (1 nM–100 µM) to account for non-linear effects.
  • Comparative Studies : Benchmark against structurally similar derivatives (e.g., methoxy- or fluoro-substituted analogs) to isolate substituent-specific activity .

Q. What strategies optimize the compound's stability under physiological conditions?

  • Answer : The benzyloxy group is prone to enzymatic cleavage. Mitigate degradation via:

  • Prodrug Design : Replace the benzyloxy group with a stabilized ether (e.g., pivaloyloxymethyl) to resist esterases.
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life in serum.
  • pH Adjustment : Store solutions at pH 6.5–7.4 to minimize hydrolysis of the acetamide bond .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., Bcl-2/Mcl-1 proteins). Focus on:

  • Binding Affinity : Optimize hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the indole rings.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 to balance solubility and membrane permeability) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable potency in cancer cell lines (e.g., MCF-7 vs. HeLa)?

  • Answer : Differential expression of molecular targets (e.g., overexpression of anti-apoptotic proteins in HeLa) or metabolic factors (e.g., cytochrome P450 activity in MCF-7) may explain variability. Validate using:

  • Gene Knockdown : siRNA targeting suspected receptors to confirm mechanism.
  • Metabolic Profiling : LC-MS/MS to identify active metabolites in each cell line .

Methodological Tables

Table 1 : Key Structural and Analytical Data for Related Indole Derivatives

CompoundSubstituentsMelting Point (°C)HRMS (m/z)Reference
10j (Chloro/fluoro analog)3-Cl, 4-F, 5-OCH3192–194455.1234 [M+H]+
10m (Pyridinyl analog)2-Pyridinyl153–154432.1678 [M+H]+

Table 2 : Recommended Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Benzyl bromide, K2CO3, DMF, 80°C7598.5%
2Acetic anhydride, pyridine, 25°C8299.1%

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